molecular formula C14H11Cl2N3O2 B8090418 Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B8090418
M. Wt: 324.2 g/mol
InChI Key: CIQVOBHOQNWXOO-UHFFFAOYSA-N
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Description

Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a synthetic organic compound with the molecular formula C14H11Cl2N3O2 It is characterized by a pyrrolo[3,4-d]pyrimidine core structure, which is a fused bicyclic system, substituted with benzyl, dichloro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) and a base such as triethylamine (TEA).

    Introduction of Chlorine Atoms: Chlorination is often carried out using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the desired positions on the pyrrolo[3,4-d]pyrimidine ring.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The final step involves esterification to form the carboxylate ester. This can be achieved using benzyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like NaOH or K2CO3.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against cancer cells, bacteria, or viruses, exploring its potential as an antimicrobial or anticancer agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its derivatives may serve as intermediates in the production of active pharmaceutical ingredients (APIs) or as additives in various formulations.

Mechanism of Action

The mechanism of action of Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The dichloro substitution pattern and the pyrrolo[3,4-d]pyrimidine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: Lacks the benzyl group, which may affect its reactivity and biological activity.

    Benzyl 2,4-dichloro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate: Similar structure but without the dihydro component, which can influence its chemical properties and stability.

Uniqueness

Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and dichloro groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-12-10-6-19(7-11(10)17-13(16)18-12)14(20)21-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVOBHOQNWXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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